
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 874623-15-1 . It has a molecular weight of 198.25 .
Molecular Structure Analysis
The molecular structure of “N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is represented by the InChI code: 1S/C8H10N2O2S/c1-3-10 (6 (2)12)8-9-7 (4-11)5-13-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a solid substance . It has a predicted melting point of 118.97° C and a predicted boiling point of 317.1° C at 760 mmHg . The predicted density is 1.3 g/cm 3, and the predicted refractive index is n 20D 1.62 .Applications De Recherche Scientifique
Anti-Diabetic Potential
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their potential anti-diabetic properties. A study synthesized a series of S-substituted acetamides derivatives and tested their inhibitory potential against the enzyme α-glucosidase. The compounds showed potent inhibitory potential, suggesting their potential as valuable anti-diabetic agents. The molecules were also analyzed for cytotoxic behavior against brine shrimps, indicating their relevance in pharmacological research (Abbasi et al., 2020).
Anticancer Activity
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been studied for their anticancer activity. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives showed high selectivity and induced apoptosis, although not as effectively as cisplatin, a standard in chemotherapy (Evren et al., 2019).
Antioxidant and Anti-inflammatory Properties
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been assessed for their antioxidant and anti-inflammatory properties. A series of novel derivatives were synthesized and evaluated in various assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Some derivatives exhibited good antioxidant activity in multiple assays, while others showed excellent anti-inflammatory activity, indicating their therapeutic potential in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antimicrobial Activity
The antimicrobial activity of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives has been a focal point of research. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed significant in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Insecticidal Properties
The potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide as an insecticidal agent has been explored. A study utilized it as a precursor for synthesizing various heterocycles, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).
Glutaminase Inhibition
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their role as glutaminase inhibitors. For instance, BPTES analogs, where BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase, were synthesized and evaluated. Some analogs retained the potency of BPTES and presented an opportunity to improve its aqueous solubility. These compounds were effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVCILBDCZWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

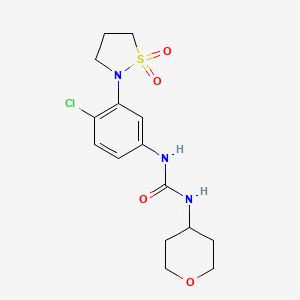
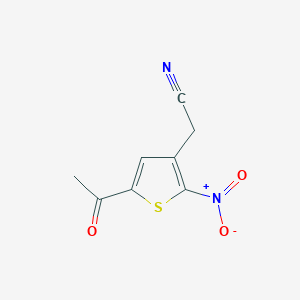
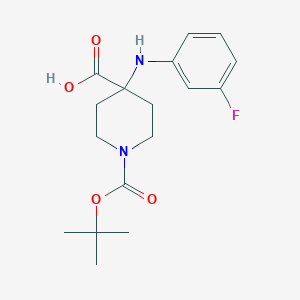
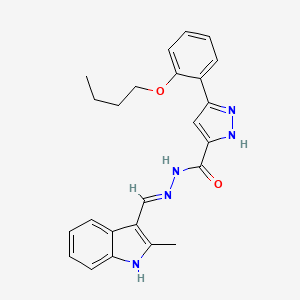
![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

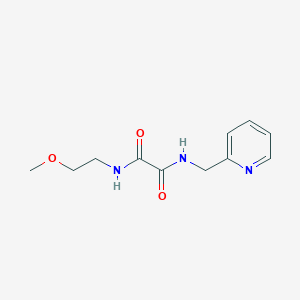
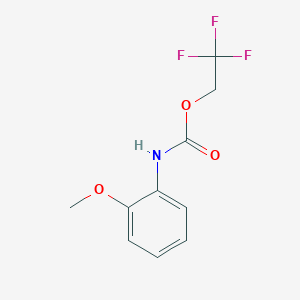
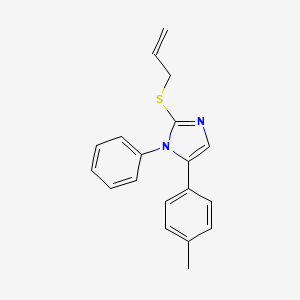
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)
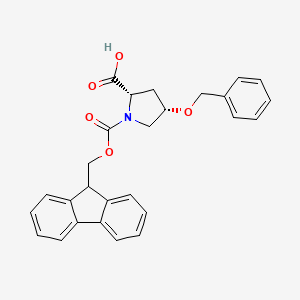

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)